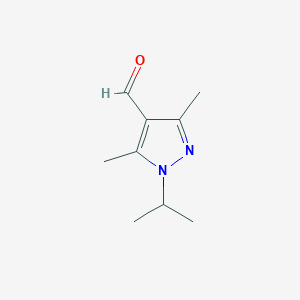
1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Vue d'ensemble
Description
Synthesis Analysis
In the first paper, a novel synthesis route for pyrazole derivatives is described. The process involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with acetyl acetone through Knoevenagel/Michael/aldol reactions to yield intermediate cyclohexanone derivatives. These intermediates are then treated with hydrazine hydrate or hydroxylamine hydrochloride to afford 4-indazolyl-1,3,4-trisubstituted pyrazole and isoxazoleyl derivatives . This method could potentially be adapted for the synthesis of "1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde" by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The structures of the synthesized compounds in the first paper were confirmed using various spectroscopic techniques, including infrared spectroscopy, proton nuclear magnetic resonance (1H NMR), carbon-13 NMR (13C NMR), and mass spectroscopy . These techniques are essential for determining the molecular structure and confirming the identity of the synthesized compounds. For "1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde," similar analytical methods would be employed to analyze its molecular structure.
Chemical Reactions Analysis
The second paper explores the reaction of 4-aryl-5-aminopyrazoles with various aldehydes in strong acidic media, leading to the formation of pyrazolo[3,4-c]isoquinoline derivatives . The reaction pathway is influenced by the nature of the aldehyde used, with some leading to cyclization and others resulting in the elimination of fragments. This study highlights the reactivity of pyrazole derivatives and how they can undergo complex transformations, which could be relevant when considering the chemical reactions of "1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde."
Physical and Chemical Properties Analysis
While the physical and chemical properties of "1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde" are not directly discussed in the provided papers, the properties of similar compounds can be inferred. Pyrazole derivatives typically exhibit varied solubility in organic solvents and may show different reactivities depending on the substituents present on the pyrazole ring. The spectroscopic data provided in the first paper can also give clues about the electronic properties of the compounds, which are important for understanding their physical and chemical behavior .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is involved in various synthetic processes. Its synthesis can be achieved by the Vilsmeier-Haack formylation of N-alkyl-3,5-dimethyl-1H-pyrazoles, leading to the formation of corresponding 4-formyl derivatives (Attaryan et al., 2006). Another study highlights the synthesis of 1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, showcasing the versatility of this compound (Attaryan et al., 2008).
Role in Novel Compound Formation
This compound is instrumental in forming new chemical structures. For instance, it has been used in the synthesis of novel 3,5-dicyano-2,6-dimethyl 1,4-dihydropyridines, highlighting its role in creating functionally diverse molecules (Thakrar et al., 2012). It is also involved in forming 5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, demonstrating its capacity to contribute to complex molecular architectures (Asiri & Khan, 2010).
Propriétés
IUPAC Name |
3,5-dimethyl-1-propan-2-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-6(2)11-8(4)9(5-12)7(3)10-11/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDDILHDCQLNRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40411717 | |
| Record name | 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40411717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
890626-07-0 | |
| Record name | 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40411717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



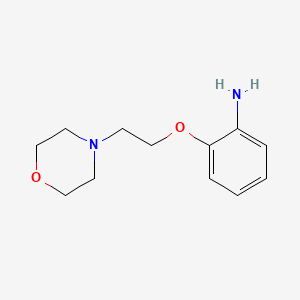
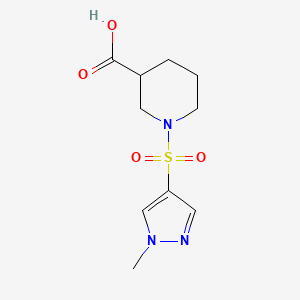
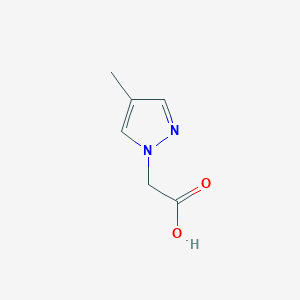
![7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1309064.png)
![7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1309067.png)

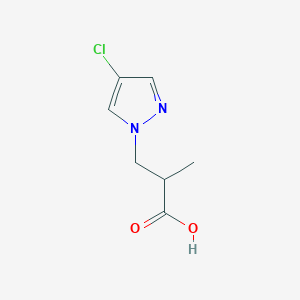

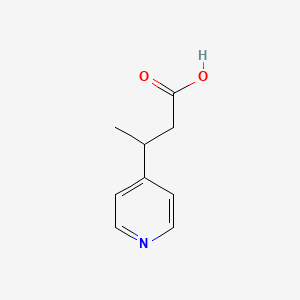

![2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B1309083.png)

![N'-Hydroxy-1-[(2-nitrophenyl)methyl]pyrrole-2-carboximidamide](/img/structure/B1309093.png)
